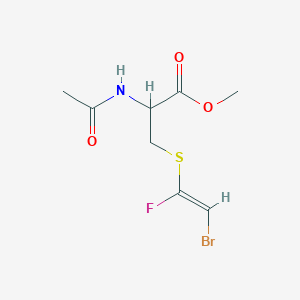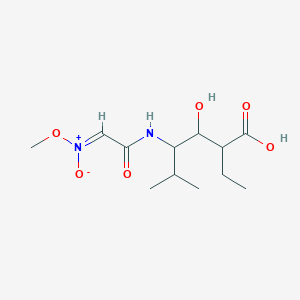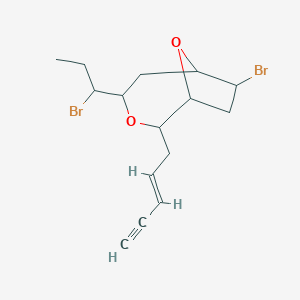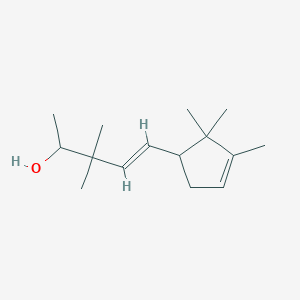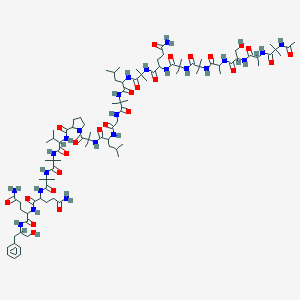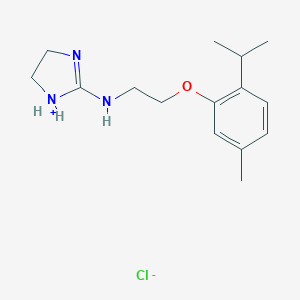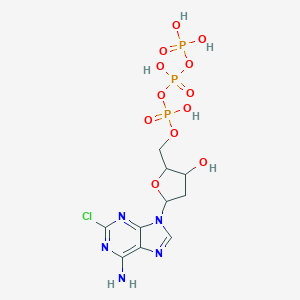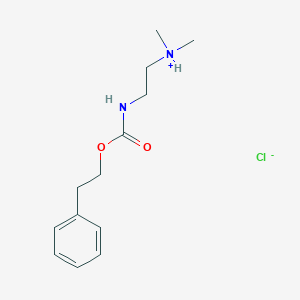
Phenethyl N-(2-(dimethylamino)ethyl)carbamate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenethyl N-(2-(dimethylamino)ethyl)carbamate hydrochloride, commonly known as DMPEA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMPEA belongs to the class of carbamate compounds and is structurally similar to the neurotransmitter acetylcholine.
科学的研究の応用
DMPEA has been studied extensively for its potential therapeutic applications. One area of research is its use as a cognitive enhancer. Studies have shown that DMPEA can improve cognitive function and memory in animal models. Additionally, DMPEA has been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
作用機序
DMPEA is believed to work by increasing the levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter that plays a critical role in cognitive function and memory. DMPEA is thought to inhibit the enzyme acetylcholinesterase, which breaks down acetylcholine in the brain. By inhibiting this enzyme, DMPEA can increase the levels of acetylcholine, leading to improved cognitive function and memory.
Biochemical and Physiological Effects
DMPEA has been shown to have several biochemical and physiological effects. In animal studies, DMPEA has been shown to increase the levels of acetylcholine in the brain, as well as improve cognitive function and memory. Additionally, DMPEA has been shown to have antioxidant properties and can protect against oxidative stress.
実験室実験の利点と制限
One advantage of using DMPEA in lab experiments is its ability to improve cognitive function and memory in animal models. This can be useful in studies that require animals to perform cognitive tasks. Additionally, DMPEA has been shown to have antioxidant properties, which can be beneficial in studies that involve oxidative stress. However, one limitation of using DMPEA is its potential toxicity. Studies have shown that high doses of DMPEA can be toxic to cells and can cause cell death.
将来の方向性
There are several future directions for DMPEA research. One area of research is its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, further studies are needed to determine the optimal dosage and administration route for DMPEA. Finally, more research is needed to determine the long-term effects of DMPEA on cognitive function and memory.
Conclusion
DMPEA is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its ability to improve cognitive function and memory in animal models, as well as its antioxidant properties, make it a promising candidate for further research. However, its potential toxicity and lack of long-term studies highlight the need for further research in this area.
合成法
DMPEA can be synthesized by reacting phenethylamine with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The resulting product can then be treated with hydrochloric acid to obtain DMPEA hydrochloride salt. This method of synthesis has been reported in several scientific studies and is considered a reliable method for producing DMPEA.
特性
CAS番号 |
101491-71-8 |
|---|---|
製品名 |
Phenethyl N-(2-(dimethylamino)ethyl)carbamate hydrochloride |
分子式 |
C13H21ClN2O2 |
分子量 |
272.77 g/mol |
IUPAC名 |
dimethyl-[2-(2-phenylethoxycarbonylamino)ethyl]azanium;chloride |
InChI |
InChI=1S/C13H20N2O2.ClH/c1-15(2)10-9-14-13(16)17-11-8-12-6-4-3-5-7-12;/h3-7H,8-11H2,1-2H3,(H,14,16);1H |
InChIキー |
OGGJZANMEOQKSR-UHFFFAOYSA-N |
SMILES |
C[NH+](C)CCNC(=O)OCCC1=CC=CC=C1.[Cl-] |
正規SMILES |
C[NH+](C)CCNC(=O)OCCC1=CC=CC=C1.[Cl-] |
同義語 |
CARBAMIC ACID, (2-(DIMETHYLAMINO)ETHYL)-, PHENETHYL ESTER, MONOHYDROCH LORIDE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,3Z,7Z,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene](/img/structure/B216557.png)
